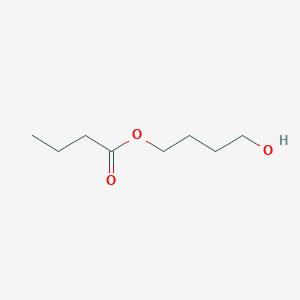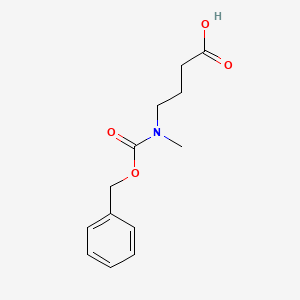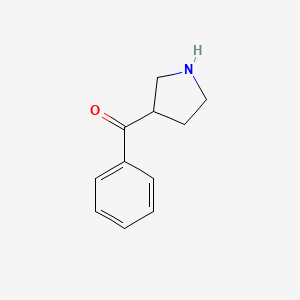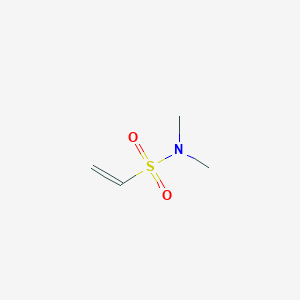
Isoindoline-5-carbonitrile
Übersicht
Beschreibung
Isoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H8N2 . It is used in research and development .
Synthesis Analysis
This compound can be synthesized through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthesis method involves the reaction of tert-butyl 5-cyanoisoindoline-2-carboxylate with trifluoroacetic acid in dichloromethane at 15°C for 2 hours .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring fused with a five-membered ring, with a cyano group attached to the five-membered ring . The InChI code for this compound is 1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with tert-butyl 5-cyanoisoindoline-2-carboxylate in the presence of trifluoroacetic acid to yield a product with 99.9% yield . More research is needed to fully understand the range of chemical reactions that this compound can participate in.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 144.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 144.068748264 g/mol, and its monoisotopic mass is also 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų .
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis : Isoindoline can be selectively synthesized with high yield and current efficiency through the electroreduction of phthalimide in a water–acetonitrile solution. This method highlights the potential of isoindoline in electrochemical applications (Fechete & Jouikov, 2008).
Synthesis of Complex Molecules : Isoindoline-5-carbonitrile derivatives have been prepared by various synthetic methods, demonstrating their versatility in the synthesis of complex organic molecules, such as 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles (Kobayashi et al., 2015).
Chemical Transformations : Isoindoline derivatives undergo chemical transformations to yield various heterocyclic compounds. This indicates their potential in the synthesis of pharmacologically relevant structures (El-Dean et al., 2010).
Chelating Properties : Isoindoline chelates, such as bis(pyridineylidene)isoindoline, exhibit distinct electronic structures with potential applications in materials science and coordination chemistry (Gaire et al., 2021).
Biological Applications : Certain isoindoline nitroxides, due to their low cytotoxicity and favorable EPR characteristics, are useful as probes in biological systems for Electron Paramagnetic Resonance (EPR) oximetry (Khan et al., 2011).
Anion Receptors : Bishydrazide derivatives of isoindoline have been synthesized and investigated as anion receptors, highlighting the potential of isoindoline derivatives in sensor and recognition technology (Dydio et al., 2009).
Antidepressant Agents : Isoindoline derivatives have been studied for their antidepressant activities, suggesting their potential as novel therapeutic agents in mental health treatment (Sun et al., 2022).
Wirkmechanismus
Target of Action
Isoindoline-5-carbonitrile is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives, which this compound is a part of, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to diverse biological responses.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, an isoindoline amide derivative, has been reported to exhibit excellent drug-like properties and better pharmacokinetic profiles than some existing drugs . This suggests that this compound may also possess favorable pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity profiles of isoindoline-1,3-dione derivatives, which this compound is a part of, are influenced by the specific substituents attached to both the isoindoline core and the carbonyl groups . This suggests that the action of this compound may also be influenced by environmental factors.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Isoindoline-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and receptors, influencing their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate specific receptors by binding to their ligand-binding domains, triggering downstream signaling cascades that lead to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and changes in gene expression that persist even after the compound is removed from the culture medium.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either be excreted or further processed by other metabolic pathways . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to transport proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, this compound localized to the nucleus can interact with transcription factors and influence gene expression, while its presence in the mitochondria can impact cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKDNWKXUBYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591961 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263888-58-0 | |
| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)
